N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-9(15)7-13-8(14)6-12(4,5)10(16)17/h6-7H2,1-5H3,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSIJKGOXUIFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid typically involves the reaction of tert-butyl chloroformate with 2,2-dimethylsuccinic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Prodrug Development
One of the primary applications of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid is in the development of prodrugs. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The compound's structure allows it to be used as a protective group for amines in peptide synthesis, enhancing the stability and bioavailability of therapeutic agents.
- Case Study: Camptothecin Prodrugs
Research has demonstrated that similar compounds can be utilized to create polymeric prodrugs linked to chemotherapeutic agents like camptothecin. These polymeric systems showed improved efficacy in preclinical models, indicating that this compound could serve a similar role in enhancing drug delivery systems .
Polymer Science Applications
2.1 Synthesis of Biodegradable Polymers
This compound can be employed in the synthesis of biodegradable polymers. Its ability to form esters with alcohols makes it suitable for creating polyesters that have potential applications in drug delivery and tissue engineering.
| Polymer Type | Properties | Applications |
|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable, biocompatible | Drug delivery, sutures |
| Poly(ethylene glycol) (PEG) | Water-soluble, non-toxic | Hydrophilic coatings, drug solubilization |
| Polycaprolactone (PCL) | Slow degradation rate | Tissue scaffolds |
Chemical Intermediates
3.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound can also serve as an intermediate in the synthesis of various active pharmaceutical ingredients due to its functional groups that facilitate further chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)-N-methyl-L-threonine (CAS: 101759-72-2)
- Structure: Contains a Boc-protected N-methyl group on L-threonine, a β-hydroxy amino acid.
- Key Differences: Unlike the target compound, this molecule has a hydroxyl-bearing butanoic acid backbone and lacks the succinamic acid core. The Boc group is directly attached to the amino acid nitrogen, whereas in the target, it is linked via a methylene bridge to the amide nitrogen.
- Applications : Primarily used in peptide synthesis for stereochemical control .
(R)-Dimethyl 2-((tert-Butoxycarbonyl)amino)succinate (CAS: 130622-08-1)
- Structure: Features a Boc-protected amino group on a dimethyl succinate ester.
- Key Differences: The ester groups in this compound contrast with the amide functionality in the target. The 2,2-dimethyl substitution in the target reduces steric hindrance compared to the (R)-configured amino group here.
- Applications : Ester derivatives are often intermediates for hydrolysis to carboxylic acids or amides .
KNI-413 (CAS: 184955-03-1)
- Structure : A complex molecule with a succinamic acid moiety, a thiazolidine ring, and benzyl groups.
- Key Differences : The thiazolidine ring and additional tert-butylcarbamoyl group introduce sulfur and increase molecular weight (521.67 g/mol vs. ~315 g/mol for the target). The target’s simplicity may enhance synthetic accessibility.
- Applications : KNI-413 is a protease inhibitor, highlighting how structural complexity can tailor bioactivity .
Physicochemical Properties and Reactivity
*Estimated based on structural analogs.
Biological Activity
N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid (Boc-DMSA) is a compound of interest in medicinal chemistry, particularly for its potential applications in drug delivery and cancer therapy. This article reviews the biological activity of Boc-DMSA, emphasizing its synthesis, pharmacological properties, and relevant case studies.
Synthesis of Boc-DMSA
The synthesis of Boc-DMSA typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the dimethylsuccinic acid moiety. The general synthetic route can be outlined as follows:
- Formation of the Boc derivative : The amine is reacted with Boc anhydride to form the Boc-protected amine.
- Introduction of dimethylsuccinic acid : The Boc-protected amine is then coupled with dimethylsuccinic acid through standard peptide coupling methods.
Biological Activity and Mechanisms
Boc-DMSA exhibits several biological activities, primarily due to its ability to act as a prodrug and its structural properties that enhance drug solubility and stability.
1. Cytotoxicity Studies
Research indicates that Boc-DMSA can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of Boc-DMSA can be designed to release active drug components selectively in tumor environments, enhancing therapeutic efficacy while minimizing systemic toxicity.
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Boc-DMSA derivative 1 | SKOV3 (ovarian cancer) | 49.7 | |
| Boc-DMSA derivative 2 | MCF-7 (breast cancer) | 14 |
The cytotoxicity of Boc-DMSA derivatives is attributed to their ability to interfere with cellular processes such as DNA replication and repair. This interference can lead to apoptosis in cancer cells. The prodrug nature allows for targeted release within the tumor microenvironment, enhancing selectivity.
Case Study 1: Targeted Drug Delivery
In a study involving polymeric prodrugs incorporating Boc-DMSA, researchers demonstrated enhanced targeting capabilities using peptide sequences that bind specifically to cancer cell receptors. This approach resulted in improved accumulation of the drug in tumor tissues compared to non-targeted controls, significantly increasing the therapeutic index.
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models have shown that Boc-DMSA derivatives can effectively inhibit tumor growth without significant toxicity observed in normal tissues. For example, a study reported that mice treated with a Boc-DMSA-based chemotherapeutic agent exhibited a marked reduction in tumor size compared to control groups receiving no treatment or free drug forms.
Pharmacokinetics
Pharmacokinetic studies indicate that Boc-DMSA derivatives have favorable absorption and distribution profiles. They demonstrate prolonged circulation times due to their polymeric nature and the ability to evade rapid metabolism. This characteristic is crucial for maintaining effective drug concentrations at the tumor site over extended periods.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-tert-Butoxycarbonylmethyl-2,2-dimethyl-succinamic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of amines or carboxylic acids. For example, tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) can be used to introduce the Boc group. Solvent choice (e.g., dichloromethane or ethyl acetate) and catalysts (e.g., triethylamine for pH control) are critical for yield optimization. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
- Data Considerations : Compare yields under varying conditions (e.g., temperature, solvent polarity). Purity can be confirmed via melting point analysis and NMR spectroscopy.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions (e.g., tert-butyl group at δ ~1.2–1.4 ppm).
- Mass spectrometry (MS) for molecular weight verification.
- High-performance liquid chromatography (HPLC) to assess purity (>95% ideal for biological assays) .
Q. What are common challenges in purifying this compound, and how can they be addressed?
- Methodology : The Boc group is sensitive to acidic conditions. Avoid trifluoroacetic acid (TFA) during purification. Use neutral or mildly basic silica gel columns. Recrystallization from ethanol or ethyl acetate/hexane mixtures can improve crystal formation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments of this compound?
- Methodology : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or SHELXS provides definitive bond-length and angle data. For example, SHELX software can model tert-butyl group conformations and validate stereochemistry .
- Data Contradiction Example : If NMR suggests rotational isomerism, SXRD can confirm the dominant conformation in the solid state.
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Perform kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track degradation. Boc groups hydrolyze under acidic conditions (pH <3), releasing CO₂.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .
Q. How can computational modeling (e.g., DFT) predict reactivity or interactions of this compound in enzymatic studies?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
- Binding affinities with target enzymes (e.g., proteases) via molecular docking (AutoDock Vina). Validate with experimental IC₅₀ values .
Q. What experimental approaches reconcile discrepancies between theoretical and observed spectroscopic data?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
